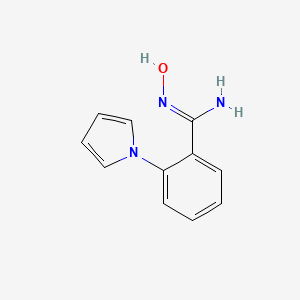

N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide” is a chemical compound with the empirical formula C11H11N3O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular weight of “N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide” is 201.22 . The SMILES string representation of its structure isN/C(C1=CC=CC(N2C=CC=C2)=C1)=N\\O . The InChI key is NAZANNYACVIARZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide” is a solid substance . Its molecular weight is 201.22 . The SMILES string representation of its structure isN/C(C1=CC=CC(N2C=CC=C2)=C1)=N\\O . The InChI key is NAZANNYACVIARZ-UHFFFAOYSA-N .

Scientific Research Applications

Antifungal Activity

N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide has been investigated for its antifungal properties. In vitro studies have assessed its effect on six strains of Candida species . Further research could explore its mechanism of action and potential applications in treating fungal infections.

Synthetic Chemistry and Building Blocks

This compound serves as a valuable building block in synthetic chemistry. Researchers have utilized it to synthesize more complex molecules, such as enaminones and β-hydroxy-γ-lactams . Its functional groups allow for diverse derivatization, making it useful for constructing novel compounds.

Enzyme Inhibition Studies

N’-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide derivatives have been evaluated as inhibitors of enzymes like enoyl ACP reductase and DHFR . These enzymes play crucial roles in cellular processes, and inhibition studies can guide drug development.

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds, it is likely that multiple pathways are affected

Result of Action

Given the range of biological activities associated with similar compounds, it is likely that the compound has diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

N'-hydroxy-2-pyrrol-1-ylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11(13-15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8,15H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEILUALEOLLOIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/N)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818930 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-hydroxy-2-(1H-pyrrol-1-yl)benzenecarboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2386617.png)

![2-Bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2386621.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2386625.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2386626.png)

![N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2386627.png)

![1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2386631.png)

![Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2386632.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2386634.png)